molecular formula C12H9NO2 B7942585 (E)-3-(Quinolin-5-YL)acrylic acid

(E)-3-(Quinolin-5-YL)acrylic acid

Cat. No. B7942585
M. Wt: 199.20 g/mol
InChI Key: LUAHCZJWMSXHLJ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Quinolin-5-YL)acrylic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Derivatives: (E)-3-(Quinolin-5-yl)acrylic acid derivatives are synthesized through Knoevenagal condensation and are identified as potent maxi-K channel openers, useful in treating male erectile dysfunction (Shastri & Joshi, 2014).

  • Supramolecular Assembly in Coordination Polymers: This compound is used in the synthesis of Cd(II) coordination polymers, demonstrating significant structural differences and photoluminescent properties based on the ligand ratios (Liu & Li, 2013).

  • Magnetic Properties in Cu(II) Networks: Reactions with Cu(NO3)2 result in supramolecular isomers with distinct magnetic properties, highlighting the impact of solvents on ligand linkages (Liu, Song, Qiu, & Li, 2020).

  • Potential as Chemosensors: Benzimidazoles and benzimidazo[1,2-a]quinolines derived from this compound show potential as chemosensors for various metal cations, with notable fluorescence changes upon interaction (Hranjec et al., 2012).

  • Membranotropic Properties: A derivative of this compound exhibits increased solubility and membranotropic properties, useful in drug delivery applications (Mirgorodskaya et al., 2017).

  • Antitumor Applications: Quinolinyl acrylate derivatives demonstrate efficacy against prostate cancer, showing multi-target effects in both in vitro and in vivo models (Rodrigues et al., 2012).

  • Antibacterial Activity in Homopolymers: Cinchonidinyl-based acrylic and methacrylic homopolymers, derived from this compound, show significant antibacterial activity against various bacteria (Kumar et al., 2017).

  • Corrosion Inhibition: A derivative acts as an effective corrosion inhibitor for mild steel in acidic conditions, demonstrating strong adsorption on the metal surface (Saliyan & Adhikari, 2008).

properties

IUPAC Name

(E)-3-quinolin-5-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-8H,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHCZJWMSXHLJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C=CC=NC2=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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